molecular formula C12H11ClN2O B13312320 2-(Benzyloxy)-5-chloropyridin-3-amine

2-(Benzyloxy)-5-chloropyridin-3-amine

Cat. No.: B13312320
M. Wt: 234.68 g/mol
InChI Key: MBPJDKGCMNHLQA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloropyridin-3-amine is an organic compound that belongs to the class of aminopyridines and derivatives It is characterized by a pyridine ring substituted with a benzyloxy group at the 2-position, a chlorine atom at the 5-position, and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-chloropyridin-3-amine typically involves the following steps:

    Nitration and Reduction: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Benzyloxylation: The amino-substituted chloropyridine is then subjected to benzyloxylation, where a benzyloxy group is introduced at the 2-position. This can be achieved using benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-5-chloropyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-chloropyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloropyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

5-chloro-2-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C12H11ClN2O/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2

InChI Key

MBPJDKGCMNHLQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)N

Origin of Product

United States

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